molecular formula C12H16ClNO B045695 4-(4-Chloro-phenoxymethyl)-piperidine CAS No. 63608-33-3

4-(4-Chloro-phenoxymethyl)-piperidine

Cat. No.: B045695
CAS No.: 63608-33-3
M. Wt: 225.71 g/mol
InChI Key: KWLNQJLKIFFYNF-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenoxymethyl)-piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 4-chloro-phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenoxymethyl)-piperidine typically involves the reaction of 4-chloro-phenol with piperidine in the presence of a suitable base. The reaction can be carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-Chloro-phenol is reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion.

    Step 2: The phenoxide ion is then reacted with piperidine under reflux conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxymethyl-piperidine derivatives.

Scientific Research Applications

4-(4-Chloro-phenoxymethyl)-piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenoxymethyl)-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-phenoxymethyl)-benzoic acid
  • 4-Chloro-2-methylphenoxyacetic acid
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

4-(4-Chloro-phenoxymethyl)-piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLNQJLKIFFYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424665
Record name 4-(4-Chloro-phenoxymethyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63608-33-3
Record name 4-(4-Chloro-phenoxymethyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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